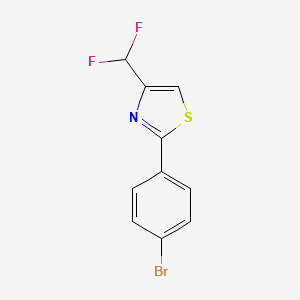![molecular formula C11H13BrFN B15090021 N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, an ethyl chain, and a cyclopropanamine group
Vorbereitungsmethoden
The synthesis of N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine typically involves multiple steps. One common synthetic route starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an ethyl chain and the formation of a cyclopropanamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide. This leads to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares the bromine and fluorine substitution on the phenyl ring but differs in the presence of a benzamide group instead of a cyclopropanamine group.
2-(4-bromophenoxy)ethyl N-(4-fluorophenyl)carbamate: This compound has a similar bromine and fluorine substitution but features a carbamate group and an ethyl chain linked to a phenoxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13BrFN/c12-11-7-9(13)2-1-8(11)5-6-14-10-3-4-10/h1-2,7,10,14H,3-6H2 |
InChI-Schlüssel |
TWZHGUNDQAAIPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCC2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


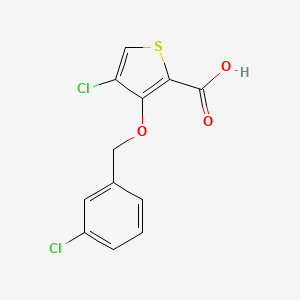
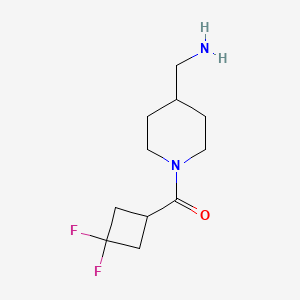
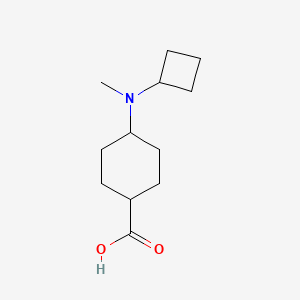
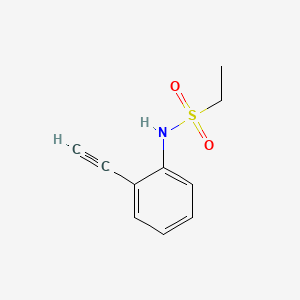


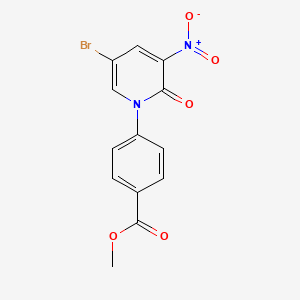


![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

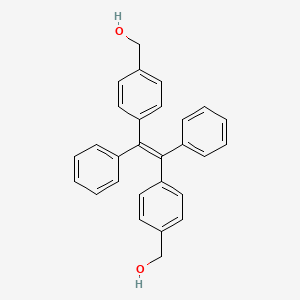
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
